molecular formula C3H6F2O B6160360 2,3-difluoropropan-1-ol CAS No. 34070-90-1

2,3-difluoropropan-1-ol

Cat. No.: B6160360
CAS No.: 34070-90-1
M. Wt: 96.08 g/mol
InChI Key: DSUJAEUBQCDOIH-UHFFFAOYSA-N
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Description

2,3-Difluoropropan-1-ol (C₃H₆F₂O) is a fluorinated alcohol characterized by two fluorine atoms substituted at the 2- and 3-positions of the propane chain. Fluorinated alcohols are notable for their polarity, hydrogen-bonding capacity, and applications in pharmaceuticals, agrochemicals, and specialty materials. The fluorine atoms enhance electronegativity and metabolic stability, making such compounds valuable in drug design .

Properties

IUPAC Name

2,3-difluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O/c4-1-3(5)2-6/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUJAEUBQCDOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313979
Record name 2,3-Difluoro-1-propanol
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Molecular Weight

96.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34070-90-1
Record name 2,3-Difluoro-1-propanol
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Record name 2,3-Difluoro-1-propanol
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Record name 2,3-difluoropropan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluoropropan-1-ol can be synthesized through the reaction of epichlorohydrin with hydrogen fluoride and potassium fluoride in diethylene glycol at elevated temperatures (160-170°C). The crude product is then purified by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same reaction conditions as mentioned above but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form difluoroacetone.

    Reduction: It can be reduced to form difluoropropane.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include sodium azide and potassium cyanide.

Major Products Formed:

    Oxidation: Difluoroacetone.

    Reduction: Difluoropropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoropropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of fluorinated compounds, which are important in various chemical reactions and processes.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly those that require fluorinated intermediates.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-difluoropropan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This interaction can disrupt metabolic pathways and lead to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

a. 3,3-Difluoropropan-1-ol (CAS 461-52-9)

  • Molecular Formula : C₃H₆F₂O
  • Molecular Weight : 96.08 g/mol
  • Properties : Flammable (H225), causes skin/eye irritation (H315, H319). Stored at 2–8°C.

b. 2,3-Dichloro-2,3-difluoropropan-1-ol (CAS 1647-61-6)

  • Molecular Formula : C₃H₄Cl₂F₂O
  • Molecular Weight : 164.97 g/mol
  • Properties : Combines chlorine and fluorine substituents, increasing molecular weight and lipophilicity. Likely exhibits higher toxicity due to halogen diversity .

c. 3-Amino-2,2-difluoropropan-1-ol (CAS 155310-11-5)

  • Molecular Formula: C₃H₇F₂NO
  • Molecular Weight : 135.10 g/mol
Aromatic and Complex Derivatives

a. (+)-2-Amino-3-(3,4-difluoro)phenyl-propan-1-ol (CAS 1364867-97-9)

  • Molecular Formula: C₉H₁₁F₂NO
  • Molecular Weight : 187.19 g/mol
  • Chiral centers (e.g., (+)-enantiomer) suggest utility in asymmetric synthesis or receptor-targeted pharmaceuticals .

b. 1-(4-Benzyloxyphenyl)-3,3-difluoropropan-1-ol (CAS DV809)

  • Molecular Formula : C₁₆H₁₆F₂O₂
  • Molecular Weight : 278.30 g/mol
  • Properties : Aromatic substitution expands applications in fragrance or polymer industries. The benzyloxy group may enhance UV stability and thermal resistance .

Data Tables

Table 1: Physical and Chemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards/Notes
3,3-Difluoropropan-1-ol 461-52-9 C₃H₆F₂O 96.08 3,3-F₂ Flammable, skin/eye irritant
2,3-Dichloro-2,3-difluoropropan-1-ol 1647-61-6 C₃H₄Cl₂F₂O 164.97 2,3-Cl, 2,3-F₂ High halogen content, potential toxicity
3-Amino-2,2-difluoropropan-1-ol 155310-11-5 C₃H₇F₂NO 135.10 2,2-F₂, 3-NH₂ Enhanced solubility, drug discovery
(+)-2-Amino-3-(3,4-difluoro)phenyl-propan-1-ol 1364867-97-9 C₉H₁₁F₂NO 187.19 Phenyl, 3,4-F₂ Chiral, pharmaceutical applications
Table 2: Functional Group Impact on Properties
Functional Group Impact on Properties Example Compound
Fluorine (2,3-position) Increases electronegativity, metabolic stability, and boiling point 2,3-Difluoropropan-1-ol (hypothetical)
Chlorine + Fluorine Enhances lipophilicity and toxicity 2,3-Dichloro-2,3-difluoropropan-1-ol
Amino Group Introduces basicity, hydrogen bonding, and solubility in polar solvents 3-Amino-2,2-difluoropropan-1-ol
Aromatic Rings Increases hydrophobicity, UV/thermal stability 1-(4-Benzyloxyphenyl)-3,3-difluoropropan-1-ol

Biological Activity

2,3-Difluoropropan-1-ol is an organofluorine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms attached to the second and third carbon atoms of a propanol chain. This fluorination significantly alters its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

CF2CH(OH)CH3\text{CF}_2-\text{CH}(-\text{OH})-\text{CH}_3

The presence of fluorine enhances lipophilicity and stability, which can influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological processes.
  • Receptor Binding : It can bind to receptors, modulating signaling pathways that are crucial for cellular functions.

Research indicates that the difluoropropanol moiety may enhance binding affinity to biological targets compared to non-fluorinated analogs, leading to improved pharmacological profiles.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant enzyme inhibition. For example, preliminary assays indicate that it can inhibit enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. Results showed that treatment with the compound reduced neuronal cell death and improved survival rates in cultured neurons exposed to neurotoxic agents.
  • Antimicrobial Activity : Another study assessed the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Applications

The unique properties of this compound make it suitable for various applications:

  • Pharmaceutical Development : Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders.
  • Chemical Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in creating more complex fluorinated compounds .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundEnzyme InhibitionAntimicrobial ActivityNeuroprotective Effects
This compoundYesModerateYes
2-FluoroethanolNoLowNo
3-Fluoropropan-1-olYesModerateLimited

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